Lamiophlomiol A

説明

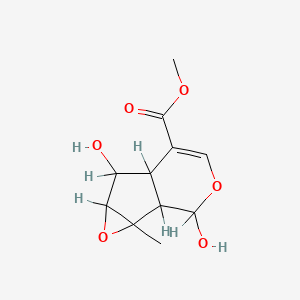

Lamiophlomiol A is an iridoid glycoside isolated from the rhizomes of Lamiophlomis rotata (Benth.) Kudo, a medicinal plant traditionally used in Tibetan medicine for pain relief and inflammatory conditions . Its molecular formula is C₁₁H₁₄O₆, with a molecular weight of 242.23 g/mol. Key physicochemical properties include a melting point of 159–163°C and optical rotation [α]²²_D = +43.2° (c = 1.325, methanol) . Structurally, it features an epoxy group at the C-7 and C-8 positions of the iridoid skeleton, a characteristic shared with its isomers, lamiophlomiol B and C .

Lamiophlomiol A is part of the iridoid glycoside family, which contributes to the antihyperalgesic and anti-inflammatory properties of L. rotata extracts . However, its specific pharmacological mechanisms remain less studied compared to other iridoids like shanzhiside methyl ester (SM) or loganin .

特性

CAS番号 |

134107-56-5 |

|---|---|

分子式 |

C20H21N7O6 C11H14O6 |

分子量 |

242.22 g/mol |

IUPAC名 |

methyl 5,10-dihydroxy-2-methyl-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |

InChI |

InChI=1S/C11H14O6/c1-11-6-5(7(12)8(11)17-11)4(9(13)15-2)3-16-10(6)14/h3,5-8,10,12,14H,1-2H3 |

InChIキー |

DBSFXQQYSTYAIT-KUXMMMIOSA-N |

SMILES |

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |

正規SMILES |

CC12C3C(C(C1O2)O)C(=COC3O)C(=O)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

lamiophlomiol A lamiophlomiol B |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Lamiophlomiol B and C: Isomeric Relationships

- Lamiophlomiol B (C₁₁H₁₄O₆, MW 242.23): An isomer of lamiophlomiol A, differing in the stereochemistry of the epoxy group at C-7/C-7. Both compounds were first isolated in 1990 and cannot be fully separated chromatographically due to their structural similarity .

- Lamiophlomiol C (C₁₁H₁₄O₇, MW 258.23): Contains an additional hydroxyl group compared to A and B, increasing its molecular weight and polarity. Identified in 1992, it shares the epoxy-iridoid core but exhibits distinct spectral properties .

Structural Comparison Table

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source |

|---|---|---|---|---|

| Lamiophlomiol A | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, no hydroxyl at C-6 | L. rotata rhizomes |

| Lamiophlomiol B | C₁₁H₁₄O₆ | 242.23 | Epoxy at C-7/C-8, stereoisomer of A | L. rotata rhizomes |

| Lamiophlomiol C | C₁₁H₁₄O₇ | 258.23 | Epoxy at C-7/C-8, hydroxyl at C-6 | L. rotata rhizomes |

| Shanzhiside methyl ester | C₁₇H₂₆O₁₁ | 406.38 | Iridoid glycoside with acetyl and methyl groups | L. rotata aerial parts |

| Loganin | C₁₇H₂₆O₁₀ | 390.38 | Glucosylated iridoid, no epoxy | Multiple Lamiaceae species |

Comparison with Other Iridoid Glycosides

Shanzhiside Methyl Ester (SM)

- Structure : Features a methyl ester and acetyl group, increasing its molecular weight (406.38) compared to lamiophlomiols .

- Activity : A major active component in L. rotata, SM and its derivative 8-O-acetyl-SM are potent agonists of glucagon-like peptide-1 receptors (GLP-1R), contributing to antihyperalgesia .

- Contrast : Unlike lamiophlomiols, SM lacks the epoxy group but has additional glycosyl and acetyl modifications, enhancing solubility and receptor binding .

Loganin

Functional Analogues in L. rotata

Luteolin (Flavonoid) Structure: A flavone (C₁₅H₁₀O₆, MW 286.24) with hydroxyl groups at C-3',4',5,7 . Activity: The most active ingredient against rheumatoid arthritis (RA) in L. rotata, targeting nine genes including AKT1 and TNF-α . Contrast: Unlike lamiophlomiol A, luteolin acts via direct gene modulation rather than iridoid-mediated receptor activation .

Pharmacological and Functional Differences

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。